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Abstract
This application note provides a detailed protocol for the identification and quantification of

impurities in ranitidine drug substances and products using High-Resolution Mass

Spectrometry (HRMS). The focus is on the detection of N-nitrosodimethylamine (NDMA), a

probable human carcinogen, the presence of which has led to widespread recalls of ranitidine

products.[1][2] The methodologies described herein are based on established regulatory

guidelines and scientific publications, offering a robust framework for researchers, quality

control analysts, and drug development professionals.[1][3][4] HRMS offers high sensitivity and

mass accuracy, enabling confident identification and trace-level quantification of impurities.[3]

[5]

Introduction
Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production.[3]

[6] In 2019, the discovery of the genotoxic impurity N-nitrosodimethylamine (NDMA) in

ranitidine products raised significant safety concerns.[2] Investigations revealed that NDMA can

form from the degradation of the ranitidine molecule itself, with levels potentially increasing

over time, especially with exposure to heat.[7][8] Consequently, regulatory agencies such as

the FDA have emphasized the need for sensitive and specific analytical methods to monitor

NDMA and other impurities in ranitidine.[4]

Gas chromatography-based methods were initially used for nitrosamine analysis but were

found to artificially generate NDMA at the high temperatures used in the injection port.[3][4]
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Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has since been

recommended as a more suitable technique as it avoids high temperatures during analysis.[4]

This application note details a comprehensive LC-HRMS workflow for ranitidine impurity

profiling.

Experimental Protocols
Sample Preparation
a. Ranitidine Drug Substance:

Accurately weigh approximately 120 mg of the ranitidine drug substance into a 15 mL

centrifuge tube.[3]

Add 4.0 mL of methanol to the tube.[3]

Vortex the mixture until the drug substance is completely dissolved.[3]

Filter the resulting solution through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.

[3]

Transfer the filtered sample into an HPLC vial for LC-HRMS analysis.[3]

b. Ranitidine Drug Product (Tablets):

Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration

of 30 mg/mL of the active pharmaceutical ingredient (API) in the final solution.[1][3]

Transfer the powdered drug product into a 15 mL centrifuge tube.

Add the appropriate volume of methanol (or water as specified in some methods) to achieve

the target concentration.[1][3]

Vortex the mixture for approximately one minute.[1][3]

Place the tube on a mechanical shaker for 40 minutes to ensure complete extraction.[1][3]

Centrifuge the sample at 4500 rpm for 15 minutes.[1][3]
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Filter the supernatant through a 0.22 µm PVDF or nylon syringe filter, discarding the first 1

mL.[1][3]

Transfer the filtered sample into an HPLC vial for LC-HRMS analysis.[1][3]

Liquid Chromatography
HPLC System: A high-performance liquid chromatography system capable of delivering

accurate and reproducible gradients.

Column: ACE C18-AR, 3 µm, 100 Å, 50 x 4.6 mm or equivalent reverse-phase column.[3]

Column Temperature: 30 °C.[3]

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Methanol with 0.1% Formic Acid.

Flow Rate: 0.5 mL/min.[3]

Injection Volume: 5-30 µL, depending on the sensitivity requirements.[9]

Gradient Program:

Time (min) % Mobile Phase B

0.0 5

1.0 5

5.0 95

6.0 95

6.1 5

8.0 5
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Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF

instrument.

Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical

Ionization (APCI) in positive ion mode.[10]

Mass Resolution: ≥ 70,000 FWHM.

Scan Range: m/z 50-750.

Data Acquisition: Full scan mode for impurity identification and targeted SIM (Selected Ion

Monitoring) or PRM (Parallel Reaction Monitoring) for quantification of known impurities like

NDMA.

Key Ion to Monitor (NDMA): Protonated molecule [M+H]+ at m/z 75.0553.

Data Presentation
Quantitative Data Summary for NDMA
The following table summarizes the typical performance of an LC-HRMS method for the

quantification of NDMA in ranitidine.

Parameter Value Reference

Limit of Detection (LOD) 0.32 ng/mL (0.011 ppm) [3]

Limit of Quantitation (LOQ) 1.0 ng/mL (0.033 ppm) [3]

Calibration Range
1.0 - 100 ng/mL (0.033 - 3.33

ppm)
[3]

Linearity (R²) > 0.999 [10]

Recovery 85 - 115%

ppm values are based on a 30 mg/mL ranitidine sample concentration.
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Caption: Experimental workflow for ranitidine impurity profiling by LC-HRMS.
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Caption: Logical relationship of ranitidine degradation and NDMA formation.

Discussion
The presented LC-HRMS method provides a reliable and sensitive approach for the detection

and quantification of NDMA in ranitidine. The high mass accuracy of the HRMS detector allows

for the confident identification of impurities by comparing the measured mass to the theoretical

mass, minimizing the risk of false positives. The chromatographic separation is crucial to

resolve NDMA from the ranitidine API and other potential impurities, ensuring accurate

quantification.[1]

Studies have shown that several of ranitidine's known impurities (as listed in the European and

United States Pharmacopeias) can also degrade to form NDMA, sometimes at a faster rate

than ranitidine itself.[7][11] Therefore, a comprehensive impurity profiling strategy should not

only focus on NDMA but also monitor for the presence of these precursor impurities. The full-

scan HRMS data is particularly valuable in this regard, as it allows for retrospective analysis of

the data for newly identified impurities of concern.
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Conclusion
The use of High-Resolution Mass Spectrometry is essential for the accurate and sensitive

profiling of impurities in ranitidine. The detailed protocol and methodologies provided in this

application note offer a robust starting point for laboratories involved in the quality control and

safety assessment of ranitidine products. By implementing these methods, researchers and

manufacturers can ensure that ranitidine products meet the stringent regulatory requirements

for genotoxic impurities and safeguard public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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